Zamifenacin
Übersicht
Beschreibung
Es wurde ursprünglich zur Behandlung des Reizdarmsyndroms (RDS) entwickelt, da es die Dickdarmmotilität reduzieren kann . Die Verbindung wurde ausgiebig auf ihre pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Muskarinrezeptorantagonisierung verwendet.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Muskarinrezeptoren abzielen.
Wirkmechanismus
Zamifenacin entfaltet seine Wirkung durch selektive Antagonisierung des Muskarin-M3-Rezeptors. Dieser Rezeptor ist hauptsächlich für die Vermittlung der glatten Muskelkontraktionen im Magen-Darm-Trakt verantwortlich. Durch die Blockierung des M3-Rezeptors reduziert this compound die Dickdarmmotilität, was es zu einem potenziellen Therapeutikum für Erkrankungen wie RDS macht . Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der Acetylcholinbindung an den M3-Rezeptor, was zu einer Abnahme der Muskelkontraktionen führt .
Wirkmechanismus
Target of Action
Zamifenacin is a selective M3 muscarinic receptor antagonist . The M3 muscarinic receptors are primarily responsible for bladder muscle contractions .
Mode of Action
This compound works by blocking the M3 muscarinic acetylcholine receptor . This blockage inhibits the contraction of the bladder muscles, thereby reducing the urgency to urinate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 muscarinic receptors, this compound inhibits the signaling pathway, leading to a decrease in bladder muscle contractions .
Pharmacokinetics
This compound is rapidly metabolized in vitro by liver microsomes from rat, dog, and man . It exhibits extensive plasma protein binding, with human plasma showing 20 and 10-fold higher binding than that in rat and dog respectively . Following oral administration, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse. Oral clearance in humans is low as a result of increased metabolic stability and increased plasma protein binding compared with animals .
Result of Action
The primary result of this compound’s action is the reduction of bladder muscle contractions . This leads to a decrease in the urgency to urinate, providing relief for conditions such as urinary incontinence .
Action Environment
These can include the pH level of the environment, the presence of other substances, and the individual’s metabolic rate
Biochemische Analyse
Biochemical Properties
Zamifenacin primarily interacts with the M3 muscarinic acetylcholine receptor . The pKi values for this interaction are 8.52 for M3, 7.93 for M2, 7.90 for M1, and 7.78 for M4 . This indicates that this compound has a high affinity for the M3 receptor, which is primarily responsible for gastrointestinal motility .
Cellular Effects
This compound’s primary cellular effect is the inhibition of gastrointestinal motility . This is achieved through its antagonistic action on the M3 muscarinic acetylcholine receptor, which is primarily responsible for smooth muscle contraction in the gastrointestinal tract .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the M3 muscarinic acetylcholine receptor . This binding inhibits the receptor, reducing the contraction of smooth muscle in the gastrointestinal tract .
Dosage Effects in Animal Models
It is known that following oral administration to animals, metabolic clearance results in decreased bioavailability due to first-pass metabolism in rat and mouse .
Metabolic Pathways
This compound is primarily metabolized in the liver . The primary metabolic step involves the opening of the methylenedioxy ring to yield a catechol . In humans, this metabolite is excreted as a glucuronide conjugate, whereas in animal species, it is further metabolized by mono-methylation of the catechol .
Transport and Distribution
Human plasma shows 20 and 10-fold higher binding than that in rat and dog respectively .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its primary interaction with the M3 muscarinic acetylcholine receptor, it is likely that this compound is localized in the areas where these receptors are present, such as the plasma membrane of smooth muscle cells in the gastrointestinal tract .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Zamifenacin umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Ein Schlüsselschritt beinhaltet die Bildung des Piperidinrings, der durch intramolekulare nucleophile Substitution aktivierter Alkoholreste erreicht wird . Ein weiterer wichtiger Schritt ist die α-Funktionalisierung von N-Boc-Piperidinen, die besonders nützlich für die Synthese von this compound ist .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung fortschrittlicher katalytischer Systeme und Reaktionsbedingungen, um die Bildung des gewünschten Produkts zu erleichtern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um this compound in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Zamifenacin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von this compound, die auf ihre pharmakologischen Eigenschaften weiter untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Darifenacin: Ein weiterer M3-Rezeptorantagonist, der zur Behandlung von Harninkontinenz eingesetzt wird.
Solifenacin: Ein selektiver M3-Rezeptorantagonist, der zur Behandlung der überaktiven Blase eingesetzt wird.
Tolterodin: Ein nicht-selektiver Muskarinrezeptorantagonist, der zur Behandlung von Harninkontinenz eingesetzt wird.
Einzigartigkeit von Zamifenacin
This compound ist aufgrund seiner hohen Selektivität für den M3-Rezeptor und seiner starken Auswirkungen auf die Dickdarmmotilität einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen hat this compound vielversprechende Ergebnisse bei der Reduzierung der Dickdarmmotilität gezeigt, ohne signifikante antimuskarinische Nebenwirkungen zu verursachen . Dies macht es zu einer wertvollen Verbindung für weitere Forschungs- und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFQGRSKSQXRI-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047257 | |
Record name | Zamifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127308-82-1 | |
Record name | Zamifenacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127308-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zamifenacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zamifenacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZAMIFENACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zamifenacin exert its effects?
A1: this compound acts by selectively binding to and antagonizing muscarinic M3 receptors. These receptors are primarily found in the smooth muscle of the gastrointestinal tract, where they play a crucial role in regulating motility. By blocking these receptors, this compound inhibits acetylcholine-mediated muscle contractions, thus reducing colonic motor activity [].
Q2: Are there other muscarinic receptors involved?
A2: While this compound exhibits high selectivity for M3 receptors, studies have shown that it also interacts with M2 receptors [, , ]. In certain tissues, such as the rat oesophageal muscularis mucosae, M2 receptor antagonism by this compound has been observed to modulate the relaxant potency of isoprenaline [].
Q3: What is the chemical structure of this compound?
A4: this compound's chemical structure comprises a piperidine ring as a central scaffold. This ring is substituted with a diphenylacetoxy group and an N-methyl-N-(2-phenylethyl)carbamoyl moiety [, ].
Q4: Are there efficient synthetic routes for this compound?
A5: Yes, research has led to the development of short and efficient synthetic strategies for this compound [, ]. One notable approach involves a ring expansion of prolinol derivatives, which allows access to key intermediates for this compound synthesis []. This method streamlines the synthesis and offers opportunities for further structural modifications.
Q5: How is this compound metabolized in different species?
A6: this compound undergoes rapid metabolism, primarily in the liver []. The primary metabolic pathway involves the opening of its methylenedioxy ring, leading to the formation of a catechol metabolite. This metabolite is then further processed differently across species. In humans, it is primarily excreted as a glucuronide conjugate, while in animals like rats and mice, it undergoes mono-methylation [].
Q6: How does this compound's pharmacokinetic profile differ between humans and animals?
A7: this compound displays distinct pharmacokinetic characteristics in humans compared to animals. In humans, it exhibits extensive plasma protein binding, resulting in a lower oral clearance compared to rats and dogs []. This difference in protein binding significantly contributes to its longer half-life and sustained activity in humans.
Q7: Has this compound been investigated in clinical trials for IBS?
A8: this compound underwent clinical trials to evaluate its efficacy and safety in managing IBS symptoms [, , ]. While it demonstrated some efficacy in reducing colonic motor activity, it did not meet the desired clinical endpoints for widespread use in IBS treatment [].
Q8: Does this compound have any applications beyond IBS research?
A11: this compound's high selectivity for M3 receptors has made it a valuable pharmacological tool in research settings. It has been used to investigate and characterize muscarinic receptor subtypes in various tissues, including human bronchial smooth muscle [], cat esophageal smooth muscle [], and rat oesophageal muscularis mucosae [].
Q9: What is the future direction of research related to this compound?
A12: While this compound itself is not currently being developed as a therapeutic agent, its exploration has paved the way for further research into gut-selective muscarinic antagonists []. The knowledge gained from studying its mechanism of action, structure-activity relationships, and pharmacokinetic profile can inform the development of next-generation drugs targeting gastrointestinal disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.